1-benzyl-N,N-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
This compound is a carboxamide derivative of the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine scaffold, featuring a benzyl group at the N-1 position and N,N-dimethyl substitution on the carboxamide moiety. Its synthesis involves condensation of methyl 1-benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylate with dimethylamine, followed by hydrolysis and coupling ().
Properties
IUPAC Name |
6-benzyl-N,N-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-22(2)20(26)16-12-15-18(24(16)13-14-8-4-3-5-9-14)21-17-10-6-7-11-23(17)19(15)25/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJRQWLLCPZSIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=C(N1CC3=CC=CC=C3)N=C4C=CC=CN4C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N,N-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core, followed by functionalization to introduce the benzyl and dimethyl groups. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N,N-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield higher oxidized derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
1-benzyl-N,N-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-N,N-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine scaffold is highly versatile, with modifications at N-1, C-9, and the carboxamide group significantly altering biological and physicochemical profiles. Below is a comparative analysis:
Structural Modifications and Physicochemical Properties
*Estimated values based on structural analogs.
Key Research Findings
- Structure-Activity Relationship (SAR) :
- N-1 Substitution : Benzyl groups enhance membrane permeability, while smaller alkyl groups (e.g., methyl) reduce cytotoxicity .
- Carboxamide Modifications : Aryl substituents improve target affinity (e.g., 4-methylphenyl in ), whereas polar groups (e.g., imidazole) enhance solubility and antimicrobial effects .
- Thermodynamic Solubility : The target compound’s logSw (-3.14) indicates poor aqueous solubility, a limitation addressed in analogs like the 7-methyl-N-(4-methylphenyl) derivative (logSw: -2.89) .
Biological Activity
1-benzyl-N,N-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyrrolopyrimidine derivatives, known for their diverse pharmacological properties. This article explores its synthesis, biological activities, mechanisms of action, and therapeutic potential based on recent research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Preparation of the Core Structure : The initial step involves the formation of the pyrido-pyrrolo-pyrimidine core through cyclization reactions.
- Functionalization : Subsequent reactions introduce the benzyl and N,N-dimethyl groups. Common reagents include amines and aldehydes under controlled conditions (temperature and pH) to ensure high yield and purity.
- Characterization : Techniques such as NMR and mass spectrometry are employed to confirm the structure of the synthesized compound.
Antiviral Properties
Recent studies have highlighted the antiviral potential of this compound against SARS-CoV-2. In vitro assays demonstrated significant inhibition of viral replication in Vero cells, with more than 90% reduction in viral load at certain concentrations while exhibiting low cytotoxicity . Molecular docking studies indicated strong binding affinity to the main protease (Mpro) of the virus, suggesting a mechanism through which it may exert its antiviral effects .
Anticancer Activity
The compound has also been investigated for its anticancer properties. It has shown efficacy in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of CDK2, it prevents phosphorylation of target proteins involved in cell proliferation, leading to apoptosis in various cancer cell lines .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Inhibition of Viral Proteins : The compound's interaction with viral proteases inhibits the replication cycle of viruses such as SARS-CoV-2.
- Cell Cycle Modulation : By inhibiting CDKs, it disrupts normal cell cycle progression in cancer cells.
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
